1-(6-Hydroxy-4,7-dimethoxy-3a,7a-dihydro-1-benzofuran-5-yl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-Hydroxy-4,7-dimethoxy-3a,7a-dihydro-1-benzofuran-5-yl)ethan-1-one is a chemical compound with the molecular formula C12H12O5. It is known for its unique structure, which includes a benzofuran ring substituted with hydroxy and methoxy groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Hydroxy-4,7-dimethoxy-3a,7a-dihydro-1-benzofuran-5-yl)ethan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzofuran Ring: This step involves the cyclization of a suitable precursor to form the benzofuran ring. The reaction conditions often include the use of strong acids or bases as catalysts.
Substitution Reactions: The introduction of hydroxy and methoxy groups onto the benzofuran ring is achieved through substitution reactions. Common reagents for these reactions include methanol and hydroxylating agents.
Formation of the Ethanone Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
1-(6-Hydroxy-4,7-dimethoxy-3a,7a-dihydro-1-benzofuran-5-yl)ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ethanone group can be reduced to form alcohols.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like sodium methoxide (NaOMe) and other nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield ketones, while reduction of the ethanone group can produce alcohols .
Wissenschaftliche Forschungsanwendungen
1-(6-Hydroxy-4,7-dimethoxy-3a,7a-dihydro-1-benzofuran-5-yl)ethan-1-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Wirkmechanismus
The mechanism of action of 1-(6-Hydroxy-4,7-dimethoxy-3a,7a-dihydro-1-benzofuran-5-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(6-Hydroxy-4,7-dimethoxybenzo[b]furan-5-yl)ethan-1-one: A closely related compound with similar structural features.
1(3H)-Isobenzofuranone, 6,7-dimethoxy-: Another compound with a benzofuran ring and methoxy groups.
Uniqueness
1-(6-Hydroxy-4,7-dimethoxy-3a,7a-dihydro-1-benzofuran-5-yl)ethan-1-one is unique due to its specific substitution pattern and the presence of both hydroxy and methoxy groups.
Eigenschaften
90936-33-7 | |
Molekularformel |
C12H14O5 |
Molekulargewicht |
238.24 g/mol |
IUPAC-Name |
1-(6-hydroxy-4,7-dimethoxy-3a,7a-dihydro-1-benzofuran-5-yl)ethanone |
InChI |
InChI=1S/C12H14O5/c1-6(13)8-9(14)12(16-3)11-7(4-5-17-11)10(8)15-2/h4-5,7,11,14H,1-3H3 |
InChI-Schlüssel |
VFAPKJSVKNCHNJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=C(C2C=COC2C(=C1O)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.